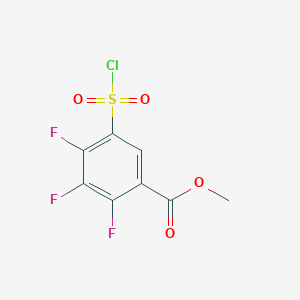

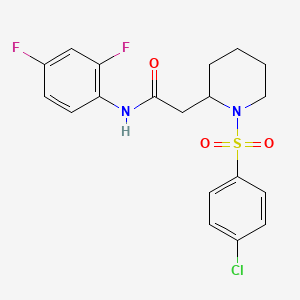

![molecular formula C13H13ClN2OS B2494566 N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide CAS No. 1099012-21-1](/img/structure/B2494566.png)

N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide and related compounds involves complex organic reactions, often starting with specific halophenyl and thiophenyl precursors. A study by Sharma et al. (2018) describes a synthesis method for a structurally similar compound through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, highlighting the typical processes of condensation and recrystallization in synthesizing such chemicals (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide often exhibits a 'V' shape arrangement, as indicated by Boechat et al. (2011), who analyzed compounds with near 'V' shaped angles between aromatic planes. Such structures facilitate various intermolecular interactions contributing to the compound's stability and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical properties of N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide derivatives include their ability to undergo reactions typical for acetamides, such as hydrolysis and isomerization. Bernard et al. (1986) investigated the kinetic behavior of a related acetamide in aqueous solutions, demonstrating how different isomers can yield distinct reaction pathways including hydrolysis and ring closure reactions, indicative of the compound's reactive versatility (Bernard et al., 1986).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. For instance, the crystallographic analysis by Saravanan et al. (2016) provides insights into the crystalline structure of a related compound, showcasing typical intermolecular interactions like C—H⋯O bonds that influence the compound's physical state and stability (Saravanan et al., 2016).

Chemical Properties Analysis

On the chemical front, compounds within this category exhibit a range of reactivities and interactions, such as hydrogen bonding and π-π interactions, crucial for their chemical behavior and potential applications. The study by Jenepha Mary et al. (2022) on a similar compound showcases the impact of vibrational spectroscopy in determining chemical properties, highlighting the role of intramolecular hydrogen bonding and the effect of rehybridization on the molecule's stability and reactivity (Jenepha Mary et al., 2022).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide and its derivatives have been researched for their antimicrobial properties. For instance, a study synthesized various Schiff bases of this compound and tested them for antimicrobial activity, showing promising results (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Another study synthesized and evaluated novel thiazolidinone and acetidinone derivatives of the compound for their antimicrobial activity against different microorganisms (Mistry, Desai, & Intwala, 2009).

Molecular Structure and Synthesis

The molecular structure and synthesis pathways of N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide derivatives have been a subject of research. Studies have detailed the synthesis process, molecular structure characterization, and crystal packing analysis of different derivatives (Boechat et al., 2011).

DNA Binding and Gene Delivery

Research has also explored the potential of polythiophene derivatives, related to N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide, in DNA binding and gene delivery applications. A water-soluble cationic polythiophene derivative was synthesized and evaluated for its ability to bind DNA and form polyplexes, with potential use as a theranostic gene delivery vehicle (Carreon, Santos, Matson, & So, 2014).

Antioxidant and Antimicrobial Properties

A novel heterocyclic amide derivative of N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide demonstrated significant antioxidant and antimicrobial properties in a study. The compound was synthesized, characterized, and evaluated for its activity against bacterial strains and yeasts (Cakmak et al., 2022).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-(thiophen-2-ylmethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c14-10-3-1-4-11(7-10)16-13(17)9-15-8-12-5-2-6-18-12/h1-7,15H,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANRFCZHDCLAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CNCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

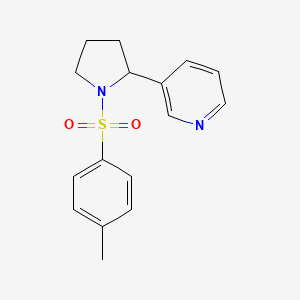

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)

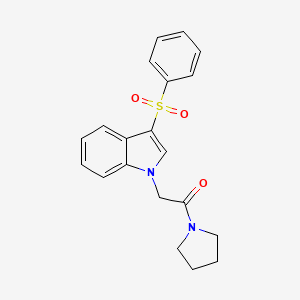

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)

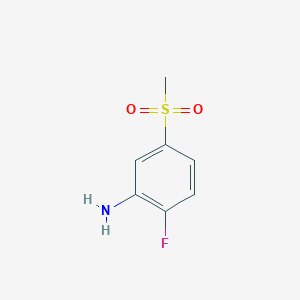

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)

![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)

![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)

![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)

![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)